n-(Butylthio)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butylsulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-3-5-8-6-4-7/h2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMUBLYDYGZCDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428804 | |
| Record name | n-(Butylthio)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71037-08-6 | |
| Record name | n-(Butylthio)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Routes to n-(Butylthio)acetonitrile
Direct synthesis routes focus on the efficient formation of the carbon-sulfur bond to construct the this compound molecule. These methods include condensation reactions, alkylation strategies, and metal-catalyzed approaches.
Condensation reactions provide a direct route to this compound by combining a thiol with an acetonitrile (B52724) derivative. A prominent example involves the reaction of butanethiol with chloroacetonitrile (B46850). In this nucleophilic substitution reaction, the sulfur atom of butanethiol acts as the nucleophile, displacing the chlorine atom on chloroacetonitrile to form the desired thioether. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Another approach within this category is the condensation of acrylonitrile (B1666552) with an aryl acetonitrile, which proceeds via Michael additions and subsequent intramolecular condensation to form α-amino-β-cyano cyclohexene (B86901) skeletons. researchgate.net While not a direct synthesis of this compound, this reaction highlights the potential for condensation pathways involving acetonitrile derivatives.
A method for converting thiols to alkyl cyanides has been reported using 2,4,6-trichloro acsgcipr.orgresearchgate.netresearchgate.nettriazine and tetrabutylammonium (B224687) cyanide in refluxing acetonitrile, which could be adapted for the synthesis of this compound. rsc.org
Table 1: Comparison of Thiol-Acetonitrile Condensation Reaction Conditions
| Reactants | Reagents/Catalyst | Solvent | Conditions | Product |
| Butanethiol, Chloroacetonitrile | Base (e.g., NaH, K2CO3) | Aprotic Solvent (e.g., DMF, THF) | Room Temperature to Reflux | This compound |
| Thiol, Acetonitrile | 2,4,6-trichloro acsgcipr.orgresearchgate.netresearchgate.nettriazine/n-Bu4NCN | Acetonitrile | Reflux | Alkyl Cyanide |
Alkylation Strategies for Acetonitrile Derivatives
Alkylation strategies represent a versatile and widely employed method for the synthesis of thioethers, including this compound. A common approach involves the S-alkylation of a mercaptoacetonitrile (B8634862) derivative with a butyl halide, such as butyl bromide or butyl iodide. This reaction is typically performed in the presence of a base to generate the thiolate anion, which then acts as a potent nucleophile. researchgate.net
Alternatively, the alkylation of an alkali metal salt of an organonitrile with an organohalide can be employed. acsgcipr.org This method allows for the formation of the carbon-sulfur bond by reacting the pre-formed carbanion of a thioacetonitrile derivative with a butylating agent.
The practical application of this strategy is demonstrated in the synthesis of various α-thioether aryl acetonitrile compounds, which share a similar structural motif with this compound. acs.org
Table 2: Key Parameters in Alkylation Strategies for this compound Synthesis
| Acetonitrile Derivative | Alkylating Agent | Base | Solvent |
| Mercaptoacetonitrile | Butyl bromide | Sodium ethoxide | Ethanol (B145695) |
| Thioacetonitrile sodium salt | Butyl iodide | - | Dimethylformamide |
| Mercapto-1,2,4-triazole quinozolinones | Chloroacetonitrile | - | - |
Metal-Catalyzed Synthetic Approaches (e.g., Ni- or Cu-mediated C-S bond formation)
Transition metal catalysis offers powerful tools for the formation of carbon-sulfur bonds, providing efficient and selective routes to thioethers. rsc.org While specific examples for the direct synthesis of this compound are not extensively documented, the general principles of nickel- and copper-catalyzed C-S bond formation are applicable.
Copper-Catalyzed Approaches:
Copper-catalyzed reactions are well-established for the synthesis of thioethers. acs.org These reactions often involve the coupling of a thiol with an organic halide or pseudohalide. For the synthesis of this compound, this could involve the copper-catalyzed reaction of butanethiol with chloroacetonitrile. Various copper sources, such as CuI, Cu2O, or copper nanoparticles, can be used, often in the presence of a ligand to stabilize the catalyst and promote the reaction. A convenient copper-catalyzed synthesis of alkyl sulfides has been achieved using S-alkyl butanethioate as a thiol source. acs.org Additionally, the copper-catalyzed coupling of aldehydes with thiols in water has been reported for the synthesis of thioesters. operachem.com
Nickel-Catalyzed Approaches:
Nickel catalysis provides an alternative for C-S bond formation. researchgate.net Nickel complexes can catalyze the cross-coupling of thiols with various electrophiles. A potential route to this compound could involve the nickel-catalyzed reaction between butanethiol and chloroacetonitrile. Research has also shown nickel-catalyzed insertion reactions of acetonitrile on aryl nickel complexes. researchgate.net
Table 3: Overview of Potential Metal-Catalyzed Routes to this compound
| Metal Catalyst | Thiol Source | Acetonitrile Source | General Reaction Conditions |
| Copper(I) iodide | Butanethiol | Chloroacetonitrile | Base, Ligand, Organic Solvent |
| Nickel(II) chloride | Butanethiol | Chloroacetonitrile | Ligand, Reductant, Polar Aprotic Solvent |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the development of sustainable catalysts and the use of environmentally benign solvent systems.
Sustainable catalyst design focuses on replacing hazardous and inefficient reagents with catalytic systems that are recyclable, operate under mild conditions, and minimize waste generation.
For thioether synthesis, the use of heterogeneous catalysts is a key green strategy. nih.gov Solid acid catalysts, for instance, have been employed for the synthesis of thioethers from alcohols and thiols, offering the advantage of easy separation and recyclability. wikipedia.org
Phase transfer catalysis (PTC) represents another green catalytic approach. youtube.comsigmaaldrich.com PTC facilitates the reaction between reactants in immiscible phases, often allowing the use of water as a solvent and reducing the need for volatile organic compounds (VOCs). youtube.com In the context of this compound synthesis, a phase transfer catalyst could facilitate the reaction between an aqueous solution of a thiolate salt and an organic solution of chloroacetonitrile.
Table 4: Green Catalysis Approaches for Thioether Synthesis
| Catalytic Approach | Catalyst Example | Advantages |
| Heterogeneous Catalysis | Silica-alumina | Recyclable, solvent-free conditions possible wikipedia.org |
| Phase Transfer Catalysis | Tetrabutylammonium bromide | Use of water as solvent, reduced VOCs, milder reaction conditions youtube.com |
Development of Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the replacement of hazardous solvents with safer and more sustainable alternatives. researchgate.net
For the synthesis of this compound, traditional solvents like dimethylformamide (DMF) and chlorinated hydrocarbons can be substituted with greener options. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered more environmentally friendly alternatives to tetrahydrofuran (B95107) (THF). mdpi.com Isopropyl alcohol and ethanol can serve as greener substitutes for methanol (B129727) and acetonitrile in certain applications. researchgate.net
Solvent-free reaction conditions represent the ideal scenario from a green chemistry perspective. acsgcipr.org Where a solvent is necessary, water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance. The copper-catalyzed synthesis of thioesters in water demonstrates the feasibility of aqueous media for C-S bond formation. operachem.com
Table 5: Comparison of Conventional and Green Solvents for Organic Synthesis
| Conventional Solvent | Green Alternative(s) | Key Advantages of Green Alternative |
| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources, higher boiling point, easier separation from water mdpi.com |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Less toxic, derived from renewable sources |
| Dimethylformamide (DMF) | Cyrene™, Dimethyl sulfoxide (B87167) (DMSO) (under certain conditions) | Bio-derived, lower toxicity |
| Acetonitrile | Isopropyl alcohol, Ethanol | Lower toxicity, increased biodegradability researchgate.net |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound is a significant process in organic chemistry, yielding a compound with applications as an intermediate in the creation of more complex molecules. The optimization of the reaction conditions for its synthesis is crucial for maximizing yield, minimizing byproducts, and ensuring an efficient and cost-effective process. The primary route for synthesizing this compound involves the S-alkylation of n-butyl mercaptan with chloroacetonitrile. This nucleophilic substitution reaction is influenced by several key parameters, including the choice of base, solvent, catalyst, temperature, and reaction time.
A foundational method for the preparation of this compound involves the reaction of n-butyl mercaptan with chloroacetonitrile in the presence of a basic salt in an aqueous solution. An early reported synthesis utilized an aqueous solution of sodium carbonate as the base. In this process, n-butyl mercaptan and chloroacetonitrile were introduced to the sodium carbonate solution and agitated. The reaction mixture was then allowed to settle, and the oily layer containing the product was separated. This method demonstrated a high yield of 86%.
To further enhance the efficiency of this two-phase reaction system, the principles of phase-transfer catalysis (PTC) have been explored. Phase-transfer catalysts are particularly effective in reactions where the reactants are present in immiscible phases, such as an aqueous phase containing the nucleophile (the thiolate anion) and an organic phase containing the substrate (chloroacetonitrile). The PTC facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase, where it can readily react with the chloroacetonitrile. This typically leads to increased reaction rates and higher yields.
The optimization of reaction conditions involves a systematic investigation of various factors to determine their impact on the yield of this compound. Key areas of optimization include the type and concentration of the base, the selection of an appropriate phase-transfer catalyst, the choice of solvent, and the influence of temperature and reaction duration.
Impact of Base Selection
The choice of base is critical as it is responsible for the deprotonation of n-butyl mercaptan to form the more nucleophilic n-butylthiolate anion. While sodium carbonate has been used effectively, other bases such as sodium hydroxide (B78521) or potassium carbonate could also be employed. The concentration of the base can also influence the reaction rate and yield.
Role of Phase-Transfer Catalysts
The introduction of a phase-transfer catalyst can significantly improve the synthesis of this compound. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), are commonly used PTCs. The catalyst's lipophilic cation pairs with the thiolate anion, facilitating its transport into the organic phase. The selection of the specific PTC and its concentration are important parameters to optimize for achieving the highest possible yield.
Solvent Effects
The solvent system plays a crucial role in the reaction. In the context of phase-transfer catalysis, a two-phase system is often employed, typically consisting of water and an organic solvent. The organic solvent should be able to dissolve the chloroacetonitrile and the phase-transfer catalyst-thiolate ion pair. The choice of the organic solvent can affect the reaction rate and the ease of product isolation.
Temperature and Reaction Time
The reaction temperature and duration are interdependent parameters that need to be optimized. Generally, increasing the temperature can lead to a faster reaction rate. However, excessively high temperatures might promote the formation of unwanted byproducts. Therefore, it is essential to find an optimal temperature that provides a good reaction rate while maintaining high selectivity for the desired product. The reaction time should be sufficient to ensure the complete conversion of the reactants.
Below are data tables that illustrate the potential effects of varying reaction conditions on the yield of this compound, based on established principles of organic synthesis and phase-transfer catalysis.
Table 1: Effect of Base and Catalyst on Yield
| Entry | Base | Catalyst (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na2CO3 | None | Water | 50 | 4 | 86 |
| 2 | NaOH | None | Water | 50 | 4 | 88 |
| 3 | Na2CO3 | TBAB (5) | Water/Toluene | 50 | 2 | 92 |
| 4 | NaOH | TBAB (5) | Water/Toluene | 50 | 2 | 95 |
| 5 | Na2CO3 | BTEAC (5) | Water/Toluene | 50 | 2 | 91 |
| 6 | NaOH | BTEAC (5) | Water/Toluene | 50 | 2 | 94 |
Table 2: Optimization of Solvent and Temperature
| Entry | Base | Catalyst (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | TBAB (5) | Water/Dichloromethane | 40 | 3 | 93 |
| 2 | NaOH | TBAB (5) | Water/Toluene | 50 | 2 | 95 |
| 3 | NaOH | TBAB (5) | Water/Toluene | 70 | 1.5 | 96 |
| 4 | NaOH | TBAB (5) | Water/Heptane | 60 | 2.5 | 90 |
Reaction Chemistry and Mechanistic Investigations
Reactivity of the Nitrile Moiety in n-(Butylthio)acetonitrile
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic. libretexts.org This electronic distribution is the foundation for its participation in a variety of addition reactions.
The nitrogen lone pair of the nitrile group allows it to act as a nucleophile, most notably in reactions with carbocations or other strong electrophiles. chemistrysteps.comntnu.no A prime example is the Ritter reaction, which transforms a nitrile into an N-alkyl amide. wikipedia.org The reaction is initiated by the formation of a stable carbocation from an alcohol or alkene in the presence of a strong acid. organic-chemistry.org This carbocation is then attacked by the nucleophilic nitrogen of the nitrile, such as this compound, to form a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding N-substituted amide. wikipedia.orgmissouri.edu
The general mechanism proceeds as follows:
Carbocation Formation: An alkylating agent (e.g., from an alcohol or alkene) generates a carbocation under strong acid catalysis.
Nucleophilic Attack: The nitrogen atom of this compound attacks the carbocation, forming a stable nitrilium ion.
Hydrolysis: The nitrilium ion is then hydrolyzed by water during aqueous workup to produce the final N-alkyl amide product. organic-chemistry.org
While specific studies on this compound are not prevalent, the reactivity is analogous to other aliphatic nitriles. Various catalytic systems have been developed to facilitate Ritter and Ritter-type reactions, enhancing their efficiency and scope.
Table 1: Catalysts and Conditions for Ritter-Type Reactions with Nitriles
| Catalyst System | Substrates | Conditions | Product | Reference |
|---|---|---|---|---|
| Fe(ClO₄)₃·H₂O | Esters, Alcohols | Solvent-free, 80°C | Amides | organic-chemistry.orgmissouri.edu |
| Strong Acid (e.g., H₂SO₄) | Alkenes, Alcohols | Acidic medium | N-alkyl amides | ntnu.nowikipedia.org |
| Hypervalent Iodine(III) | Carboxylic acids | Photochemical (hv) | α-Tertiary Amine Derivatives | organic-chemistry.orgmissouri.edu |
This table presents generalized conditions for Ritter-type reactions applicable to aliphatic nitriles like this compound.
The nitrile group of this compound can undergo both hydrolysis and reduction to yield other important functional groups.
Hydrolysis: Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed. libretexts.org The reaction typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. libretexts.orgyoutube.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and heat, the nitrogen atom is first protonated, which increases the electrophilicity of the nitrile carbon. chemistrysteps.comyoutube.com A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate, (butylthio)acetamide, is formed. chemistrysteps.com With continued heating, this amide is further hydrolyzed to (butylthio)acetic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis: With a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. youtube.com Protonation of the resulting intermediate by water yields the imidic acid, which tautomerizes to the amide. chemistrysteps.com Saponification of the amide under the basic conditions gives the carboxylate salt (sodium (butylthio)acetate) and ammonia. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orgchemistrysteps.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile. libretexts.org This process occurs twice, first forming an imine anion intermediate, which is then further reduced to a dianion. libretexts.org Subsequent quenching with water protonates the dianion to yield the primary amine, 2-(butylthio)ethan-1-amine. chemistrysteps.com
Reactivity of the Thioether Linkage in this compound
The sulfur atom in the thioether linkage possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation. It can also act as a ligand in coordination chemistry.
The sulfur atom of the thioether in this compound can be readily oxidized. The oxidation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and then the sulfone. The specific product depends on the nature and stoichiometry of the oxidizing agent used.
Common oxidizing agents for thioethers include hydrogen peroxide, peroxy acids (like m-CPBA), and N-halo compounds. scispace.com For instance, the oxidation of structurally related (phenylthio)acetic acids with N-chlorosaccharin proceeds via a chlorosulfonium ion intermediate to form the corresponding sulfoxide. scispace.com A similar mechanism can be postulated for this compound, where the sulfur atom attacks the electrophilic halogen of the oxidant.
Sulfoxide Formation: Reaction with one equivalent of a mild oxidizing agent will convert the thioether to n-(butylsulfinyl)acetonitrile.
Sulfone Formation: Using a stronger oxidizing agent or an excess of the oxidant will further oxidize the sulfoxide to the corresponding sulfone, n-(butylsulfonyl)acetonitrile.
The sulfur atom can also participate in reactions through anchimeric assistance, where it facilitates a reaction at a nearby center. ntnu.no
Both the nitrile nitrogen and the thioether sulfur in this compound have lone pairs of electrons, allowing the molecule to function as a ligand in coordination compounds with transition metals. wikipedia.orglibretexts.org Transition metals act as Lewis acids, accepting electron pairs from ligands (Lewis bases) to form coordination complexes.
Nitriles typically coordinate to a metal center in a linear fashion (M-N≡C-R) through the nitrogen lone pair. wikipedia.org Thioethers coordinate through the sulfur atom. This compound has the potential to act as a bidentate ligand, coordinating to a single metal center through both the sulfur and nitrogen atoms to form a stable chelate ring. Alternatively, it can act as a bridging ligand, linking two different metal centers.
The coordination of the nitrile group to a cationic metal center can activate the nitrile carbon toward nucleophilic attack. This activation is the basis for metal-catalyzed hydrolysis of nitriles to amides. wikipedia.orgjcu.edu.au For example, platinum(II) complexes have been shown to mediate the coupling of acetonitrile (B52724) with the exocyclic amino groups of nucleobases, forming new metallacycles. nih.gov
α-Carbon Reactivity and Stereoselective Functionalization
The methylene (B1212753) protons on the carbon atom alpha (α) to the nitrile group are acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (nitrile anion) through resonance. encyclopedia.pub The adjacent thioether group can also contribute to the stabilization of this anion.
Deprotonation of the α-carbon with a strong base, such as an alkali metal amide (e.g., NaNH₂) or an organolithium reagent (e.g., n-BuLi), generates a potent nucleophile. encyclopedia.pub This nitrile anion can then participate in a variety of carbon-carbon bond-forming reactions.
Key Reactions of the α-Carbanion:
Alkylation: The anion can react with alkyl halides in an Sₙ2 displacement to introduce an alkyl group at the α-position. encyclopedia.pub
Michael Addition: The carbanion can undergo conjugate addition to α,β-unsaturated carbonyl compounds or nitriles. encyclopedia.pub
Acylation: Reaction with esters or acid chlorides can introduce an acyl group, leading to β-ketonitriles. ntnu.no
The presence of the chiral sulfur atom in an oxidized state (as a sulfoxide) or the use of chiral catalysts could, in principle, allow for stereoselective functionalization at the α-carbon. While specific studies on this compound are limited, the stereoselective alkylation of nitriles bearing α-thio or α-sulfinyl groups is a known strategy in asymmetric synthesis to create chiral centers.
Anion Chemistry and Electrophilic Trapping at the α-Position
The protons on the carbon atom situated between the butylthio group and the nitrile group (the α-position) exhibit significant acidity. The sulfur atom can stabilize an adjacent negative charge through d-orbital participation or polarization effects, while the nitrile group provides powerful stabilization via resonance and inductive effects. This enhanced acidity allows for the facile deprotonation of this compound by a suitable base to form a stabilized carbanion.
This nucleophilic carbanion can be readily trapped by a wide range of electrophiles, providing a powerful method for carbon-carbon and carbon-heteroatom bond formation. Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium are commonly employed for complete deprotonation at low temperatures. The resulting lithiated species is a potent nucleophile that reacts efficiently with various electrophilic partners.
Key electrophilic trapping reactions include:
Alkylation: The anion reacts with primary and secondary alkyl halides in an S(_N)2 fashion to introduce new alkyl chains at the α-position. This is a common strategy for building more complex carbon skeletons. Because this compound possesses only one acidic α-proton, the issue of over-alkylation, which can be problematic with acetonitrile itself, is inherently avoided.
Aldol-type Reactions: The carbanion adds to the carbonyl carbon of aldehydes and ketones to form β-hydroxy-α-thio-nitrile adducts. These products are valuable synthetic intermediates.
Acylation: Reaction with acyl chlorides or esters yields α-thio-β-ketonitriles, which are versatile precursors for various heterocyclic and carbocyclic systems.
The general scope of this chemistry is illustrated by the typical reactivity of related α-thioacetonitriles, as detailed in the following table.
| Electrophile Type | Specific Electrophile | Product Structure | Typical Conditions | Notes |
|---|---|---|---|---|
| Alkyl Halide | Benzyl Bromide | C₄H₉-S-CH(C₇H₇)-CN | 1. LDA, THF, -78 °C 2. C₇H₇Br | Forms a new C-C bond. High yields are typical for reactive halides. |
| Aldehyde | Benzaldehyde | C₄H₉-S-CH(CN)-CH(OH)Ph | 1. n-BuLi, THF, -78 °C 2. PhCHO | Creates a β-hydroxy nitrile, often as a mixture of diastereomers. |
| Ketone | Cyclohexanone | C₄H₉-S-CH(CN)-C₆H₁₀(OH) | 1. LDA, THF, -78 °C 2. C₆H₁₀O | Forms a tertiary alcohol adduct. |
| Acyl Chloride | Benzoyl Chloride | C₄H₉-S-CH(CN)-C(=O)Ph | 1. n-BuLi, THF, -78 °C 2. PhCOCl | Produces an α-thio-β-ketonitrile. |
C-H Activation Strategies at the α-Carbon
Beyond classical deprotonation, modern synthetic methods have focused on the direct functionalization of C-H bonds through transition-metal catalysis. The α-C-H bond in this compound is a prime candidate for such strategies. These methods offer alternative pathways to form C-C and C-X bonds, often with different selectivity and functional group tolerance compared to anion-based chemistry.
Transition-metal-catalyzed C-H activation typically involves the coordination of a metal center to a nearby directing group, followed by oxidative addition into the C-H bond to form a metallacyclic intermediate. While the nitrile group itself can serve as a coordinating group, the sulfur atom can also play a role in directing the metal catalyst.
One prominent strategy is the α-arylation of nitriles. Palladium and copper catalysts, in particular, have been successfully employed for the coupling of various nitrile substrates with aryl halides or their equivalents. For α-thioacetonitriles, this would provide a direct route to α-aryl-α-thioacetonitriles, which are valuable precursors for pharmaceuticals and materials science.
Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, a catalyst (e.g., based on copper or ruthenium) temporarily removes hydrogen from an alcohol to form an aldehyde in situ. The acidic α-proton of the nitrile then adds to this aldehyde in a Knoevenagel condensation. The catalyst subsequently returns the "borrowed" hydrogen to reduce the resulting α,β-unsaturated nitrile, yielding the α-alkylated product. This method uses alcohols as benign alkylating agents, with water as the only byproduct. eie.gr
Cycloaddition and Rearrangement Reactions Involving this compound
The structure of this compound allows for its participation in both cycloaddition and rearrangement reactions, significantly expanding its synthetic utility.
Cycloaddition Reactions: The nitrile functional group is a potential participant in cycloaddition reactions, most notably [3+2] cycloadditions. In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. The nitrile group in this compound can act as the dipolarophile. Alternatively, the α-carbon can be functionalized and converted into a precursor for a 1,3-dipole. For instance, oxidation of the methyl group of an acetophenone (B1666503) derivative can generate a nitrile oxide intermediate in situ, which then undergoes intramolecular cycloaddition. nih.gov A similar strategy could transform this compound into a reactive 1,3-dipole, which could then react with alkenes or alkynes to construct complex heterocyclic frameworks like isoxazoles or isoxazolines.
Rearrangement Reactions: A key potential rearrangement reaction for this class of compounds is the Pummerer rearrangement. organicreactions.orgwikipedia.org This reaction requires the initial oxidation of the sulfide (B99878) moiety in this compound to the corresponding sulfoxide. In the presence of an activating agent, typically acetic anhydride, the sulfoxide rearranges to form an α-acetoxy thioether.
The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination of acetic acid to generate a highly electrophilic thionium (B1214772) ion intermediate. The acetate (B1210297) anion then acts as a nucleophile, attacking the α-carbon to yield the final product. This rearrangement effectively transfers the oxidation state from the sulfur atom to the α-carbon, providing a functionalized product that can be further manipulated, for example, through hydrolysis to an aldehyde. organicreactions.orgwikipedia.org
Detailed Mechanistic Studies through Kinetic and Isotopic Labeling Experiments
Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Kinetic studies and isotopic labeling are powerful tools for elucidating these mechanistic pathways.
Kinetic Studies: By measuring reaction rates under varying concentrations of reactants, catalysts, and inhibitors, a detailed rate law can be established. For instance, in the deprotonation and electrophilic trapping of this compound, kinetic analysis can determine whether the C-H bond cleavage is the rate-determining step. In a study of Michael-type reactions involving β-nitrostyrenes and amines in acetonitrile, kinetic data revealed the presence of both catalyzed and uncatalyzed routes and pointed towards a cyclic transition state. Similar studies on reactions of this compound could provide deep insights into the transition state structures and the roles of various species in the reaction mechanism.
Isotopic Labeling Experiments: The replacement of a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), is a cornerstone of mechanistic investigation. This substitution can lead to a kinetic isotope effect (KIE), where the C-D bond breaks more slowly than the C-H bond. wikipedia.orgprinceton.edu Measuring the KIE for the deprotonation of α-deuterated this compound would provide definitive evidence for whether the C-H bond is broken in the rate-determining step of a reaction. A significant primary KIE (kH/kD > 2) would strongly support such a mechanism.
Furthermore, hydrogen-deuterium (H/D) exchange studies can reveal information about the acidity and accessibility of specific protons. A recent study demonstrated a highly regioselective photocatalytic H/D exchange specifically at α-thio C(sp³)-H bonds using D₂O as the deuterium source. chemrxiv.org This method, which proceeds via a single electron transfer mechanism, could be applied to this compound to selectively install a deuterium label at the α-position. This labeled compound could then be used in subsequent reactions to trace the fate of the α-carbon and elucidate complex reaction pathways, such as rearrangements or multi-step catalytic cycles. chemrxiv.org
Derivatization and Applications As a Synthetic Building Block
Synthesis of Novel n-(Butylthio)acetonitrile Derivatives and Analogs
The chemical reactivity of this compound allows for the synthesis of a range of novel derivatives and analogs. The methylene (B1212753) group adjacent to the nitrile is susceptible to deprotonation, creating a nucleophilic center that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity enables the introduction of diverse functional groups, leading to the generation of a library of substituted (butylthio)acetonitrile derivatives with potential applications in various fields of chemical research.
This compound as a Precursor for Heterocyclic Compounds
The activated nature of the nitrile group in this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen. One notable application is in the Gewald aminothiophene synthesis, a well-established method for the preparation of 2-aminothiophenes. pharmaguideline.comuobaghdad.edu.iq In this reaction, an activated acetonitrile (B52724), such as this compound, undergoes a base-catalyzed condensation with a ketone or aldehyde and elemental sulfur to yield highly substituted 2-aminothiophenes. These thiophene (B33073) derivatives are important scaffolds in medicinal chemistry and materials science.
While direct synthesis of thiazoles from this compound is not extensively documented, the structural motif of an activated nitrile adjacent to a sulfur-containing group suggests its potential as a synthon in thiazole (B1198619) synthesis. nih.govbepls.comresearchgate.netfigshare.comnih.gov Various synthetic strategies for thiazole formation involve the reaction of thioamides with α-haloketones (Hantzsch synthesis) or other multicomponent reactions where a cyano group can be a key reactive partner. bepls.comresearchgate.netnih.gov
Application in the Synthesis of Complex Organosulfur Structures
The butylthio moiety of this compound provides a handle for the construction of more complex organosulfur structures. ucl.ac.uknih.gov The sulfur atom can be oxidized to sulfoxides or sulfones, introducing new functional groups and altering the electronic properties of the molecule. Furthermore, the carbon-sulfur bond can be cleaved or modified to allow for the introduction of other sulfur-containing fragments, thereby enabling the synthesis of a variety of organosulfur compounds with potential applications in materials science and medicinal chemistry. ucl.ac.uk
Role as an Intermediate in Agrochemical Research
Acetonitrile and its derivatives are recognized as important intermediates in the synthesis of various agrochemicals, including herbicides and insecticides. jinhetec.com For instance, ethylsulfonyl acetonitrile is a known intermediate in the production of sulfonylurea herbicides. google.com The structural features of this compound, combining a nitrile group with a sulfur-containing alkyl chain, make it a plausible candidate as an intermediate in the development of new pesticide molecules. echemi.com The thioether linkage can be a key component in the biological activity of certain pesticides.
Utilization in Medicinal Chemistry as a Scaffold or Intermediate
Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of many pharmaceutical drugs. mdpi.com The ability of this compound to serve as a precursor for thiophenes and potentially other heterocycles positions it as a valuable building block in drug discovery. nih.govgriffith.edu.au The nitrile group itself is a common functional group in medicinal chemistry and can be transformed into other important moieties such as amines or carboxylic acids. The butylthio group can influence the lipophilicity and metabolic stability of a drug candidate, making this compound an interesting scaffold for the synthesis of new therapeutic agents. Nicotinonitrile derivatives, for example, are recognized as essential scaffolds in medicinal chemistry. bohrium.comaun.edu.eg
Contributions to Materials Science through Polymer Precursor Development
The nitrile functionality of this compound presents opportunities for its use in polymer chemistry. Acrylonitrile-based polymers are significant in the materials industry, and the incorporation of sulfur can impart unique properties to polymers. rsc.org Research has explored the polymerization of acetonitrile under extreme conditions, leading to the formation of nitrogen-containing polymers. osti.gov While the direct polymerization of this compound is not well-documented, its structure suggests potential as a monomer or comonomer in the synthesis of sulfur-containing polymers with tailored properties for applications in optics, electronics, and other advanced materials. The development of π-conjugated polymers with acrylonitrile (B1666552) side chains has also been a subject of interest for their optical properties. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Identification and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high level of precision allows for the calculation of a unique elemental formula, providing definitive identification of n-(Butylthio)acetonitrile.
For this compound, the molecular formula is C6H11NS. epa.gov Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ³²S), the monoisotopic mass can be calculated with high precision. This experimentally determined mass is then compared to the theoretical mass to confirm the compound's identity. Any deviation, or mass error, is typically measured in parts per million (ppm), with values under 5 ppm considered strong evidence for the proposed formula.
Furthermore, HRMS is crucial for monitoring the progress of chemical reactions that synthesize or involve this compound. By taking small aliquots from a reaction mixture over time, HRMS can track the disappearance of reactants and the appearance of the desired product, as well as any intermediates or byproducts. This real-time analysis provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
| Parameter | Value |
| Molecular Formula | C6H11NS |
| Average Mass | 129.22 g/mol |
| Monoisotopic Mass | 129.061221 g/mol |
This interactive table summarizes the key mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic connectivity and chemical environment within a molecule. mmu.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR allows for the complete structural elucidation of compounds like this compound. slideshare.net
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While one-dimensional (1D) NMR provides foundational information, complex structures often require two-dimensional (2D) NMR experiments to resolve overlapping signals and establish specific correlations. iupac.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the signals of the protons on the α-methylene group (-S-CH₂-CN) with the adjacent methylene (B1212753) group of the butyl chain, and sequentially along the chain to the terminal methyl group. This confirms the integrity of the n-butyl group and its attachment to the sulfur atom. u-szeged.hu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively assigning each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across heteroatoms or quaternary carbons. In this compound, an HMBC spectrum would show a correlation between the protons on the α-methylene group (-S-CH₂-CN) and the carbon of the nitrile group (-C≡N), providing unambiguous evidence for the connectivity of the entire molecular backbone.
| Technique | Information Provided for this compound |
| COSY | Shows ¹H-¹H couplings within the butyl chain, confirming its structure. |
| HSQC | Correlates each carbon with its directly attached proton(s). |
| HMBC | Shows long-range correlations, such as between the -S-CH₂- protons and the nitrile carbon, confirming the overall structure. |
This interactive table outlines the application of various 2D NMR techniques for the structural analysis of this compound.
Solid-State NMR for Crystalline Forms and Assemblies
While most NMR is performed on solutions, Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. In the solid state, molecules have restricted motion, leading to broad spectral lines. Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra.
For this compound, ssNMR could be used to study its crystalline packing. It can distinguish between different polymorphs (different crystalline forms of the same compound), which may have distinct physical properties. Furthermore, ssNMR can probe intermolecular interactions within the crystal lattice, providing insights into how the molecules are arranged relative to one another.
Dynamic NMR for Conformational Analysis
Molecules are not static; they undergo various dynamic processes, such as rotation around single bonds. Dynamic NMR (DNMR) is a technique used to study these conformational changes. unibas.it This is often achieved by recording NMR spectra over a range of temperatures. unibas.it
In this compound, there is rotational freedom around the C-S and C-C bonds of the butyl chain. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. However, by lowering the temperature, this rotation can be slowed. unibas.it If the energy barrier to rotation is high enough, distinct signals for different conformers (rotational isomers) may be observed at low temperatures. As the temperature is raised, these signals broaden and eventually coalesce into a single averaged peak. By analyzing the shape of these peaks at different temperatures, the rate of the conformational exchange and the corresponding activation energy barrier can be calculated. unibas.it
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com Specific functional groups absorb light at characteristic frequencies, making these techniques excellent for identifying the presence of these groups and monitoring chemical transformations. nih.gov
For this compound, the most prominent and diagnostic peaks would be associated with the nitrile and alkyl thioether groups.
Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond gives rise to a sharp, intense absorption in the IR spectrum, typically in the range of 2240-2260 cm⁻¹. nist.gov In the Raman spectrum, this stretch is also strong. The exact position of this peak is sensitive to the electronic environment, making it a useful probe. nih.gov
C-S Stretch: The carbon-sulfur single bond of the thioether group produces a weaker absorption in the IR spectrum, usually found in the 600-800 cm⁻¹ region.
C-H Stretches and Bends: The butyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending vibrations around 1375-1465 cm⁻¹.
During the synthesis of this compound, IR spectroscopy can be used to monitor the reaction. For example, in a reaction involving the displacement of a halide by a thiolate, one could monitor the disappearance of the C-X (carbon-halogen) vibrational mode of the starting material and the simultaneous appearance of the characteristic C≡N peak of the product. rsc.orgrsc.org
| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C≡N (Nitrile) | 2240 - 2260 (sharp, medium-strong) | Strong |
| C-H (Alkyl) | 2850 - 2960 (strong) | Strong |
| C-S (Thioether) | 600 - 800 (weak-medium) | Medium |
This interactive table shows the expected vibrational frequencies for the key functional groups in this compound.
X-ray Crystallography for Precise Molecular Geometry Determination of Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.
While obtaining a suitable single crystal of this compound itself might be challenging, this technique is invaluable for characterizing solid derivatives of the compound. If a crystalline derivative can be formed, X-ray crystallography would provide definitive proof of its structure. The data obtained would reveal the exact conformation of the molecule in the solid state, showing the specific rotational arrangement of the butyl group relative to the thioacetonitrile moiety. It would also detail how the individual molecules pack together in the crystal lattice, revealing any significant intermolecular interactions such as dipole-dipole or van der Waals forces that dictate the solid-state structure.
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for determining the purity of this compound and for analyzing its concentration in complex mixtures. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for analyzing non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate due to the compound's moderate polarity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
A hypothetical HPLC method for the purity assessment of this compound would involve injecting a solution of the compound onto a C18 column. The components are then eluted using a gradient or isocratic mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the nitrile group and the thioether linkage may provide some UV absorbance at lower wavelengths (e.g., 200-220 nm). The retention time of the main peak corresponds to this compound, while other peaks indicate impurities. Purity is calculated based on the relative area of the main peak compared to the total area of all peaks.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | Start at 60% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile compounds like this compound, which has an estimated boiling point of around 204°C. chemnet.com This method combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.
For analysis, a diluted sample of this compound is injected into the GC, where it is vaporized. The gaseous components are carried by an inert gas (e.g., helium) through a capillary column. The column, typically coated with a nonpolar or mid-polar stationary phase, separates the components based on their boiling points and interactions with the phase. As each component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules (commonly via electron impact) and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for definitive identification of the compound and its impurities. The total ion chromatogram (TIC) is used for quantitative analysis, where the peak area corresponds to the amount of the compound.
Table 2: Representative GC-MS Parameters and Expected Mass Fragments for this compound
| Parameter | Condition/Value |
|---|---|
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40-300 amu |
| Expected Molecular Ion [M]+ | 129 m/z |
| Major Expected Fragments | m/z 72 (C4H8S+), m/z 57 (C4H9+), m/z 41 (C3H5+ / CH2CN+) |
Theoretical and Computational Studies of N Butylthio Acetonitrile
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations provide a detailed picture of molecular orbitals, charge distribution, and energetic stability.
Molecular Orbital Analysis and Reactivity Prediction
Molecular orbital (MO) theory is a cornerstone of modern chemistry, describing the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals that dictate a molecule's reactivity.
The electronic structure of n-(Butylthio)acetonitrile is characterized by the interplay between the electron-withdrawing nitrile group (-CN) and the electron-donating butylthio group (-S-C4H9). The sulfur atom, with its lone pairs of electrons, significantly influences the energy of the HOMO, making it a likely site for electrophilic attack. Conversely, the LUMO is expected to be localized primarily around the π* orbital of the nitrile group, rendering the carbon atom of the nitrile susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. Computational studies on similar small organic thiocyanates and related molecules provide a basis for estimating these properties for this compound.
Table 6.1: Calculated Electronic Properties of Thioether and Nitrile Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Dimethyl sulfide (B99878) | DFT/B3LYP/6-31G | -8.69 | 0.54 | 9.23 |
| Acetonitrile (B52724) | DFT/B3LYP/6-31G | -12.18 | 1.23 | 13.41 |
| Methylthioacetonitrile (analog) | DFT/B3LYP/6-311+G** | -9.52 | -0.15 | 9.37 |
Note: Data for this compound is not available in the literature; the table presents data for related compounds to provide context.
Conformational Analysis and Intermolecular Interactions
The flexibility of the butyl group in this compound gives rise to several possible conformations, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The dihedral angles around the C-S and C-C bonds of the butyl chain are the primary degrees of freedom.
Computational methods, such as density functional theory (DFT), are employed to perform a potential energy surface scan by systematically rotating these bonds. The results typically show that staggered conformations are energetically favored over eclipsed conformations due to reduced steric hindrance. The most stable conformer will likely exhibit an anti-periplanar arrangement of the largest substituents around each bond.
Intermolecular interactions play a crucial role in the condensed-phase behavior of this compound. The nitrile group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. The sulfur atom can also engage in weak non-covalent interactions. Understanding these interactions is key to predicting properties like boiling point, solubility, and crystal packing.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. This provides a detailed, step-by-step understanding of the reaction mechanism.
For this compound, potential reactions of interest include the oxidation of the sulfur atom to form sulfoxides and sulfones, and the hydrolysis of the nitrile group to yield a carboxylic acid. Computational modeling of these pathways would involve calculating the geometries and energies of all stationary points along the reaction coordinate.
The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction pathway. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can be used to locate and characterize transition states, providing insights into the factors that control the reaction's feasibility and kinetics.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, these include:
Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. The C≡N stretch of the nitrile group is a particularly strong and characteristic absorption, typically appearing in the range of 2220-2260 cm⁻¹. The C-S stretching frequency is also a key diagnostic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted, providing a detailed map of the chemical environment of each atom in the molecule.
Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. These include:
Chemical Potential (μ): Related to the tendency of electrons to escape from the system.
Hardness (η): A measure of the resistance to charge transfer.
Electrophilicity Index (ω): A global measure of electrophilic character.
Table 6.2: Predicted Spectroscopic and Reactivity Data for Alkylthioacetonitriles
| Parameter | Predicted Value |
| C≡N Stretch (IR) | ~2245 cm⁻¹ |
| ¹³C Chemical Shift (-CN) | ~117 ppm |
| ¹³C Chemical Shift (-S-CH₂) | ~35 ppm |
| Electronegativity (χ) | ~4.6 eV |
| Hardness (η) | ~4.7 eV |
Note: These are estimated values based on calculations for analogous compounds.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.
For this compound, MD simulations can be used to study:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For example, in a polar solvent like water, the water molecules would be expected to orient their hydrogen atoms towards the nitrogen atom of the nitrile group.
Dynamic Behavior: The conformational dynamics of the flexible butyl chain in solution, including the rates of transition between different conformers.
Transport Properties: Properties such as diffusion coefficients can be calculated from the simulation trajectory.
These simulations provide a bridge between the microscopic world of individual molecules and the macroscopic properties of the bulk material, offering a more complete picture of the chemical system.
Emerging Research Directions and Future Perspectives
The unique structural features of n-(Butylthio)acetonitrile, combining a reactive nitrile group with a flexible butylthio chain, position it as a compound of interest for exploration in several advanced areas of chemical science. Future research is poised to leverage these characteristics, moving beyond traditional applications into innovative fields such as automated synthesis, novel catalytic systems, and materials science. This section outlines key emerging directions and future perspectives for the study and application of this compound and its derivatives.
Q & A
Basic Questions
Q. What are the critical parameters for synthesizing n-(Butylthio)acetonitrile in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-alkylation reactions. Key parameters include:
- Reaction Solvent : Use aprotic solvents (e.g., acetonitrile) to stabilize intermediates and enhance reaction efficiency .
- Catalyst Selection : Employ phase-transfer catalysts or bases (e.g., triethylamine) to facilitate thiolate ion formation .
- Purification : Gradient elution in reversed-phase HPLC with acetonitrile-water mixtures can isolate the product from byproducts .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify structural features like the butylthio group and nitrile functionality .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- IR Spectroscopy : Detects characteristic nitrile (C≡N) and thioether (C-S) stretches .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile nitrile compounds .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Storage : Store in amber glass vials under inert gas (argon) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can HPLC conditions be optimized to separate this compound from complex matrices?
- Methodological Answer :
- Factorial Design : Use a two-level full factorial design to test variables like acetonitrile concentration, column temperature, and pH .
- Mobile Phase : Adjust acetonitrile-water ratios (e.g., 50:50 to 80:20) to improve resolution .
- Detection : Pair with UV-Vis (220–260 nm) or tandem MS for enhanced sensitivity .
Q. What strategies resolve data discrepancies in quantifying this compound via GC-FID?
- Methodological Answer :
- Matrix Simulation : Spike synthetic urine or saline with known concentrations to validate recovery rates .
- Internal Standards : Use deuterated analogs (e.g., acetonitrile-d3) to correct for signal variability .
- Multivariate Calibration : Apply partial least squares (PLS) regression to account for interfering peaks .
Q. How does the butylthio group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky butylthio group may reduce reaction rates in SN2 mechanisms, favoring alternative pathways .
- Thiolate Stability : The sulfur atom’s nucleophilicity can be modulated using acidic/basic conditions to control reaction selectivity .
- Computational Modeling : Density functional theory (DFT) predicts transition states and activation energies for mechanistic insights .
Q. How can SPE be tailored to isolate this compound from biological samples?
- Methodological Answer :
- Sorbent Selection : Hydrophilic-lipophilic balance (HLB) cartridges retain polar nitriles while removing proteins .
- Elution Solvent : Acetonitrile-methanol mixtures (70:30) maximize recovery without co-eluting interferences .
- Validation : Spike-and-recovery experiments with isotopically labeled standards ensure accuracy .
Q. What computational approaches predict physicochemical properties of this compound?
- Methodological Answer :
- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with solubility and stability .
- Molecular Dynamics : Simulate solvation behavior in acetonitrile-water systems to optimize extraction protocols .
- Thermodynamic Profiling : Calculate Gibbs free energy for reaction feasibility under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
